

# Spectroscopic Analysis of Sodium p-toluate: A Comparative Guide for Structure Confirmation

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## Compound of Interest

Compound Name: Sodium p-toluate

CAS No.: 17264-54-9

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A definitive guide for researchers on utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to confirm the structure of **sodium p-toluate**, with comparative data against p-toluic acid.

The structural confirmation of chemical compounds is a cornerstone of drug development and chemical research. This guide provides a comprehensive comparison of the spectroscopic data for **sodium p-toluate** and its acidic precursor, p-toluic acid. By examining the distinct signatures in NMR, IR, and MS, researchers can unequivocally confirm the synthesis and purity of **sodium p-toluate**.

## Mass Spectrometry (MS) Analysis

Mass spectrometry provides crucial information about the molecular weight of a compound. For **sodium p-toluate** ( $C_8H_7NaO_2$ ), the analysis would typically be performed using Electrospray Ionization (ESI) in negative ion mode to observe the p-toluate anion ( $C_8H_7O_2^-$ ).

- **Sodium p-toluate:** The p-toluate anion would have an expected m/z (mass-to-charge ratio) of approximately 135.04.

- p-Toluic Acid ( $C_8H_8O_2$ ): In contrast, p-toluic acid would show a molecular ion peak  $[M-H]^-$  at a similar  $m/z$  of 135.04 in negative ion mode or  $[M+H]^+$  at 137.06 in positive ion mode. The presence of the sodium salt is confirmed by observing the correct molecular weight and considering the starting materials.

## Infrared (IR) Spectroscopy Analysis

IR spectroscopy is highly effective for identifying functional groups. The key difference between p-toluic acid and its sodium salt is the conversion of the carboxylic acid group ( $-COOH$ ) to a carboxylate salt ( $-COO^-Na^+$ ). This change is clearly reflected in the IR spectrum.

The most significant changes are observed in the carbonyl ( $C=O$ ) and hydroxyl ( $O-H$ ) stretching regions.

Functional Group	p-Toluic Acid ( $cm^{-1}$ )	Sodium p-toluate ( $cm^{-1}$ )	Key Observation
O-H Stretch (Carboxylic Acid)	Broad, ~2500-3300	Absent	The disappearance of the broad O-H band is a primary indicator of salt formation.
C=O Stretch (Carboxylic Acid)	~1680-1710	Absent	The characteristic carbonyl stretch of the dimeric acid disappears.
COO <sup>-</sup> Asymmetric Stretch	Absent	~1550-1610	The appearance of a strong asymmetric stretching band for the carboxylate anion is a key confirmation point. [1]
COO <sup>-</sup> Symmetric Stretch	Absent	~1380-1420	A second, typically weaker, symmetric stretching band for the carboxylate anion appears. [1]

These are typical ranges and can vary slightly based on the sample preparation method (e.g., KBr pellet, ATR).

## Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[2] In comparing p-toluic acid and **sodium p-toluate**, subtle but measurable changes in chemical shifts ( $\delta$ ) are observed, particularly for the aromatic protons and carbons, due to the change in the electronic environment upon deprotonation.

### $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum shows four distinct signals: a singlet for the methyl protons, two doublets for the aromatic protons on the para-substituted ring, and a broad singlet for the acidic proton in p-toluic acid, which is absent in the sodium salt.

Proton Assignment	p-Toluic Acid ( $\delta$ ppm)	Sodium p-toluate ( $\delta$ ppm)	Multiplicity	Key Observation
-COOH	~12.80[3]	Absent	Singlet (broad)	Disappearance of the acidic proton is the most definitive evidence of salt formation.
Ar-H (ortho to COO <sup>-</sup> )	~7.84[3]	~7.7-7.9	Doublet	A slight shift is expected due to the change in electron density.
Ar-H (meta to COO <sup>-</sup> )	~7.29[3]	~7.1-7.3	Doublet	A slight upfield or downfield shift can occur.
-CH <sub>3</sub>	~2.36[3]	~2.3-2.4	Singlet	The methyl group protons are least affected by the deprotonation.

Spectra are typically run in a solvent like DMSO-d<sub>6</sub>.

### <sup>13</sup>C NMR Spectroscopy

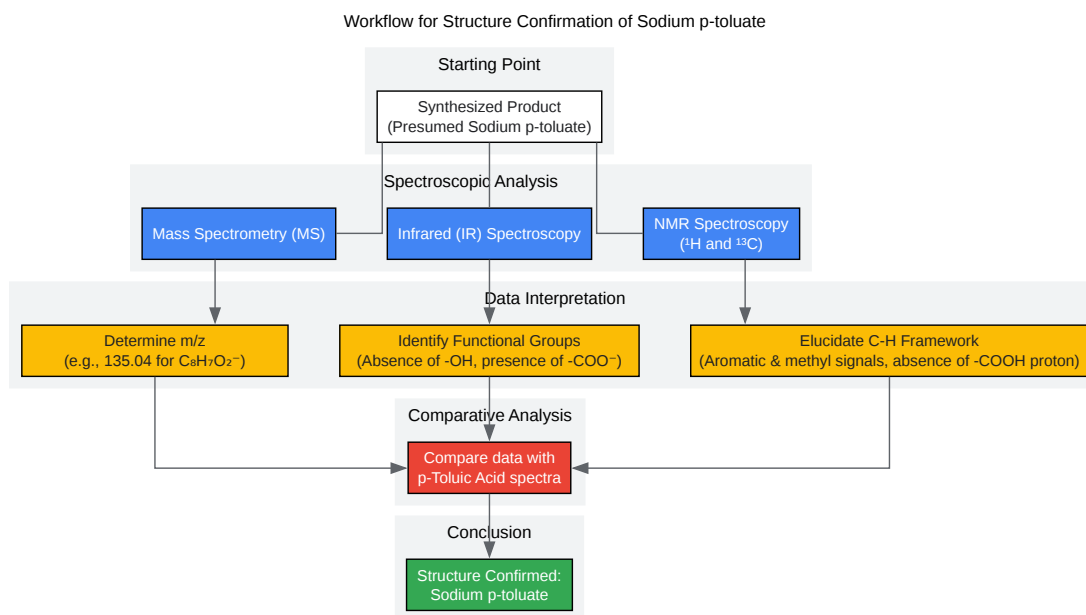
The carbon NMR spectrum provides further confirmation, with shifts observed for the carboxyl and aromatic carbons.

Carbon Assignment	p-Toluic Acid ( $\delta$ ppm)	Sodium p-toluate ( $\delta$ ppm)	Key Observation
-COO <sup>-</sup>	~167.80[3]	~170-173	The carboxylate carbon typically shifts downfield upon salt formation.
Ar-C (ipso to COO <sup>-</sup> )	~129.80[3]	~135-138	The carbon directly attached to the carboxylate group often experiences a noticeable downfield shift.
Ar-C (ortho to COO <sup>-</sup> )	~129.55[3]	~128-130	These carbons show minor shifts.
Ar-C (meta to COO <sup>-</sup> )	~128.52[3]	~127-129	These carbons show minor shifts.
Ar-C (para to COO <sup>-</sup> )	~143.46[3]	~140-142	The carbon bearing the methyl group is also affected by the electronic change.
-CH <sub>3</sub>	~21.55[3]	~21-22	The methyl carbon signal is expected to have a minimal shift.

Chemical shifts are relative to a standard (e.g., TMS) and can vary with the solvent used.

## Workflow for Spectroscopic Structure Confirmation

The following diagram illustrates the logical workflow for using MS, IR, and NMR spectroscopy in a complementary manner to confirm the structure of a synthesized compound like **sodium p-toluate**.



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Caption: Logical workflow for confirming the structure of **sodium p-toluate**.

## Experimental Protocols

Standardized protocols are essential for obtaining reproducible spectroscopic data.

## 1. Mass Spectrometry (MS)

- Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
- Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water). Dilute the stock solution as necessary for direct infusion or LC-MS analysis.
- Instrumentation: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
- Procedure: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to detect all possible species. The mobile phase for LC-MS could be a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[4]

## 2. Infrared (IR) Spectroscopy

- Technique: Fourier-Transform Infrared (FT-IR) Spectroscopy, often using an Attenuated Total Reflectance (ATR) accessory or KBr pellet method.
- Sample Preparation (ATR): Place a small amount of the solid powder directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
- Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[5]
- Procedure: Place the sample (ATR or pellet) in the instrument's sample holder. Collect a background spectrum of the empty accessory or pure KBr pellet. Then, collect the sample spectrum, typically over a range of 4000 to 400  $\text{cm}^{-1}$ .

## 3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Technique:  $^1\text{H}$  (Proton) and  $^{13}\text{C}$  (Carbon-13) NMR Spectroscopy.[2]
- Sample Preparation: Dissolve 5-10 mg (for  $^1\text{H}$ ) or 20-50 mg (for  $^{13}\text{C}$ ) of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- $d_6$ ,  $\text{D}_2\text{O}$ ).[6] Ensure the

sample is fully dissolved.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Procedure: Transfer the solution to an NMR tube. Place the tube in the spectrometer's probe. Acquire the spectra using standard parameters. For  $^1\text{H}$  NMR, 8-16 scans are typically sufficient. For  $^{13}\text{C}$  NMR, a larger number of scans will be required due to the low natural abundance of the  $^{13}\text{C}$  isotope.[6] Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.

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